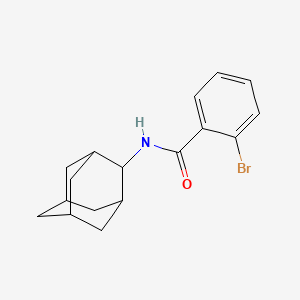

N-(2-adamantyl)-2-bromobenzamide

Description

Properties

IUPAC Name |

N-(2-adamantyl)-2-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO/c18-15-4-2-1-3-14(15)17(20)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOAVRGDFFAZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-2-bromobenzamide typically involves the adamantylation of 2-bromobenzamide. One common method is the reaction of 2-bromobenzoyl chloride with 2-adamantylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-adamantyl)-2-bromobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products Formed:

Substitution Products: N-(2-adamantyl)-2-aminobenzamide, N-(2-adamantyl)-2-thiolbenzamide, etc.

Oxidation Products: this compound oxides.

Reduction Products: N-(2-adamantyl)benzamide.

Scientific Research Applications

Chemistry: N-(2-adamantyl)-2-bromobenzamide is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine: The compound is investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties. The adamantane moiety is known to enhance the lipophilicity and stability of pharmaceutical agents, making it a valuable component in drug design.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-bromobenzamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-(2-adamantyl)benzamide: Lacks the bromine atom, resulting in different reactivity and biological activity.

2-bromobenzamide: Lacks the adamantane moiety, leading to reduced stability and lipophilicity.

N-(2-adamantyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and interactions.

Uniqueness: N-(2-adamantyl)-2-bromobenzamide is unique due to the combination of the adamantane moiety and the bromine atom. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-adamantyl)-2-bromobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 2-bromobenzoic acid derivatives with 2-adamantylamine. Key steps include activating the carboxylic acid (e.g., via thionyl chloride to form the acyl chloride) followed by amidation. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and base selection (e.g., triethylamine or pyridine) critically affect yields. Catalytic methods, such as Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination), may optimize sterically hindered adamantyl group incorporation .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Assign adamantyl protons (δ 1.6–2.1 ppm, multiplet) and aromatic protons (δ 7.3–8.0 ppm). Bromine’s electron-withdrawing effect deshields adjacent carbons (e.g., C-2 in benzamide at ~130 ppm) .

- X-ray Crystallography : Resolves adamantyl cage geometry and dihedral angles between benzamide and adamantyl moieties, crucial for understanding steric interactions .

- FTIR : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the ortho position participates in Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Steric hindrance from the adamantyl group may reduce reaction rates, requiring elevated temperatures (80–100°C). Optimization via ligand screening (e.g., XPhos) improves efficiency .

Advanced Research Questions

Q. How do steric effects of the adamantyl group influence regioselectivity in catalytic transformations?

- Methodological Answer : The adamantyl group’s rigid cage structure creates steric bulk, directing reactions to less hindered sites. For example, in Pd-catalyzed C–H activation, meta-functionalization dominates over ortho due to adamantyl blocking. Computational modeling (DFT) quantifies steric maps using %VBur calculations to predict selectivity .

Q. What mechanisms explain contradictory bioactivity data in cellular assays for this compound derivatives?

- Methodological Answer : Discrepancies arise from substituent effects on pharmacokinetics. For instance:

- Lipophilicity : Adamantyl increases logP, enhancing membrane permeability but risking off-target binding.

- Halogen Position : Moving bromine from ortho to para alters hydrogen-bonding with targets (e.g., kinases), as shown in molecular docking studies .

- Metabolic Stability : Adamantyl’s resistance to cytochrome P450 oxidation may prolong half-life, complicating IC50 interpretations .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates binding stability to receptors (e.g., G-protein-coupled receptors) over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA).

- QSAR : Correlates substituent electronic parameters (Hammett σ) with inhibitory potency against enzymatic targets .

- Docking (AutoDock Vina) : Identifies key residues (e.g., hydrophobic pockets accommodating adamantyl) and scores pose fitness (kcal/mol) .

Q. What strategies resolve low solubility of this compound in aqueous assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved intracellularly .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.